PSMA binder-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostate-specific membrane antigen binder-2 is a ligand for prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. This compound is used in the synthesis of Ac-PSMA-trillium, a prostate-specific membrane antigen-targeting compound with improved binding properties and pharmacokinetic characteristics .
Preparation Methods
The synthesis of prostate-specific membrane antigen binder-2 involves solid-phase peptide synthesis (SPPS) techniques. The linker design is based on 2-naphthyl-L-alanine-tranexamic acid, similar to the linker structure of prostate-specific membrane antigen-617 . The synthetic route includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is elongated on a solid support using standard protocols.
Linker Modification: The linker structure is modified to enhance binding properties.
Radiolabeling: The synthesized compound is labeled with radioactive isotopes such as indium-111 for imaging and therapeutic purposes.
Chemical Reactions Analysis
Prostate-specific membrane antigen binder-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing its binding affinity and pharmacokinetic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are modified prostate-specific membrane antigen ligands with improved binding and pharmacokinetic properties .
Scientific Research Applications
Prostate-specific membrane antigen binder-2 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of prostate-specific membrane antigen-targeting compounds for imaging and therapy.
Biology: Helps in studying the expression and function of prostate-specific membrane antigen in prostate cancer cells.
Medicine: Used in the development of diagnostic and therapeutic agents for prostate cancer.
Industry: Employed in the production of radiopharmaceuticals for cancer diagnosis and treatment.
Mechanism of Action
Prostate-specific membrane antigen binder-2 exerts its effects by binding to prostate-specific membrane antigen, a transmembrane glycoprotein involved in folate uptake and neurotransmitter release. The binding of prostate-specific membrane antigen binder-2 to prostate-specific membrane antigen allows for the visualization of cancerous prostate tissue using imaging techniques such as positron emission tomography . The molecular targets include prostate-specific membrane antigen receptors on prostate cancer cells, and the pathways involved are related to folate metabolism and neurotransmitter release .
Comparison with Similar Compounds
Prostate-specific membrane antigen binder-2 is compared with other prostate-specific membrane antigen-targeting compounds such as:
Prostate-specific membrane antigen-617: A well-known prostate-specific membrane antigen-targeting compound used in radioligand therapy.
Prostate-specific membrane antigen I&T: Another prostate-specific membrane antigen-targeting compound used in imaging and therapy.
MIP-1095: A prostate-specific membrane antigen-targeting compound used in preclinical and clinical studies
Prostate-specific membrane antigen binder-2 is unique due to its improved binding properties and pharmacokinetic characteristics, making it a suitable candidate for the synthesis of Ac-PSMA-trillium .
Properties
Molecular Formula |
C33H50N4O8 |
---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-6-[(3-ethynylphenyl)carbamoylamino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C33H50N4O8/c1-11-22-15-14-16-23(21-22)35-29(41)34-20-13-12-17-24(27(39)44-32(5,6)7)36-30(42)37-25(28(40)45-33(8,9)10)18-19-26(38)43-31(2,3)4/h1,14-16,21,24-25H,12-13,17-20H2,2-10H3,(H2,34,35,41)(H2,36,37,42)/t24-,25-/m0/s1 |
InChI Key |
DDFZDEHXJMCRNU-DQEYMECFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.